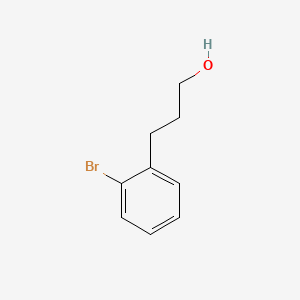

3-(2-Bromo-phenyl)-propan-1-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODAJGPTULSNSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441061 | |

| Record name | 3-(2-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52221-92-8 | |

| Record name | 3-(2-bromophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(2-Bromophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromophenyl)propan-1-ol is an aromatic alcohol that holds significance as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other complex organic molecules. Its structure, featuring a brominated phenyl ring and a primary alcohol functional group, provides two reactive sites for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its reactivity and potential applications in drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-(2-Bromophenyl)propan-1-ol is presented in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 52221-92-8 | [1] |

| Molecular Formula | C₉H₁₁BrO | [2] |

| Molecular Weight | 215.09 g/mol | [2] |

| Appearance | Colorless oil | [1] |

| Boiling Point | 295.0 ± 15.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 132.2 ± 20.4 °C | [2] |

| Melting Point | Not available | [2] |

| Solubility | Not available |

Synthesis of 3-(2-Bromophenyl)propan-1-ol

A common and effective method for the synthesis of 3-(2-Bromophenyl)propan-1-ol is the reduction of 3-(2-bromophenyl)propionic acid.

Experimental Protocol: Reduction of 3-(2-bromophenyl)propionic acid

This protocol details the reduction of 3-(2-bromophenyl)propionic acid using a borane-tetrahydrofuran complex.[1]

Materials:

-

3-(2-bromophenyl)propionic acid

-

Anhydrous tetrahydrofuran (THF)

-

Borane-tetrahydrofuran complex (1.0 M solution in THF)

-

Water

-

Diethyl ether

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-(2-bromophenyl)propionic acid (1.0 g, 4.4 mmol) in anhydrous tetrahydrofuran (5.0 mL), slowly add a 1.0 M solution of the borane-tetrahydrofuran complex in THF (7.0 mL, 7.0 mmol) at 0 °C. The addition should be controlled to take longer than 15 minutes.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.

-

Upon completion of the reaction, carefully quench the excess borane by the dropwise addition of water (1 mL).

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting residue in diethyl ether (20 mL).

-

Wash the organic layer sequentially with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield 3-(2-bromophenyl)propan-1-ol as a colorless oil (938 mg, quantitative yield).[1] The product is often of sufficient purity to be used in subsequent reactions without further purification.[1]

Synthesis Workflow

Caption: Workflow for the synthesis of 3-(2-Bromophenyl)propan-1-ol.

Spectroscopic Properties

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the propyl chain, and the hydroxyl proton. The aromatic protons would appear in the downfield region (δ 7.0-7.6 ppm), with splitting patterns indicative of ortho-substitution. The methylene group adjacent to the oxygen (-CH₂-OH) would be deshielded and appear around δ 3.7 ppm, likely as a triplet. The other methylene group (-CH₂-Ar) would resonate further upfield, around δ 2.8 ppm, as a triplet. The methylene group beta to the ring would appear as a multiplet around δ 1.9 ppm. The hydroxyl proton signal is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum would show nine distinct signals. The carbon bearing the bromine atom would be in the range of δ 120-125 ppm. The other aromatic carbons would resonate between δ 127-140 ppm. The carbon attached to the hydroxyl group (-CH₂-OH) would be found around δ 60-65 ppm. The other two aliphatic carbons would appear in the upfield region, typically between δ 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic and aliphatic portions of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A C-O stretching vibration should be present around 1050 cm⁻¹. The presence of the benzene ring would be indicated by absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 214 and an [M+2]⁺ peak of similar intensity at m/z 216, which is characteristic of a compound containing one bromine atom. Common fragmentation patterns for primary alcohols include the loss of water (M-18) and alpha-cleavage.

Reactivity and Potential Applications

The chemical reactivity of 3-(2-Bromophenyl)propan-1-ol is dictated by its two primary functional groups: the hydroxyl group and the bromo-substituted aromatic ring.

-

Reactions of the Hydroxyl Group: The primary alcohol can undergo oxidation to form the corresponding aldehyde or carboxylic acid. It can also be converted to esters, ethers, and halides through standard organic transformations.

-

Reactions of the Aryl Bromide: The bromo substituent on the phenyl ring allows for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse substituents at this position. This is particularly valuable in the synthesis of complex molecules and potential drug candidates.

The dual functionality of 3-(2-Bromophenyl)propan-1-ol makes it a valuable building block in medicinal chemistry. Its derivatives have been investigated for a range of biological activities. For instance, aryl propionic acid derivatives, which can be synthesized from related precursors, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs). The structural motif present in 3-(2-Bromophenyl)propan-1-ol can be found in precursors to compounds with potential anticancer and anti-inflammatory properties.[]

Logical Relationship of Reactivity

Caption: Reactivity pathways of 3-(2-Bromophenyl)propan-1-ol.

Safety and Handling

3-(2-Bromophenyl)propan-1-ol should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

3-(2-Bromophenyl)propan-1-ol is a valuable synthetic intermediate with a range of potential applications in organic synthesis and drug discovery. This guide provides a foundational understanding of its chemical properties, a reliable synthesis protocol, and an overview of its reactivity. Further research into its spectroscopic characterization and biological activities will undoubtedly expand its utility for researchers and scientists in the field.

References

An In-depth Technical Guide to 3-(2-Bromophenyl)propan-1-ol (CAS: 52221-92-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromophenyl)propan-1-ol is an organic compound that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a brominated phenyl ring and a primary alcohol functional group, makes it a versatile intermediate for the synthesis of a variety of more complex molecules, particularly in the fields of pharmaceutical and agricultural chemistry.[2][3] The presence of the bromine atom allows for various cross-coupling reactions, while the hydroxyl group can be readily modified or used to introduce other functionalities. This guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis, and potential applications.

Chemical and Physical Properties

3-(2-Bromophenyl)propan-1-ol is typically a colorless to pale yellow liquid or solid, depending on its purity.[2] Its key chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 52221-92-8 | [2] |

| Molecular Formula | C₉H₁₁BrO | [2] |

| Molecular Weight | 215.09 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

| Boiling Point | 106-108 °C at 0.5 Torr | ChemicalBook Data |

| Density | 1.410 ± 0.06 g/cm³ (Predicted) | ChemicalBook Data |

| pKa | 15.00 ± 0.10 (Predicted) | ChemicalBook Data |

| Storage Temperature | Room Temperature, Sealed in dry conditions | ChemicalBook Data |

Spectral Data

The structural elucidation of 3-(2-Bromophenyl)propan-1-ol is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments within the molecule.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad peak around 3300 cm⁻¹) and C-H stretches of the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern indicative of the presence of a bromine atom.

Synthesis

A common and efficient method for the synthesis of 3-(2-Bromophenyl)propan-1-ol is through the reduction of 3-(2-bromophenyl)propionic acid.

Experimental Protocol: Reduction of 3-(2-Bromophenyl)propionic Acid

This protocol is adapted from a method described by ChemicalBook.

Materials:

-

3-(2-bromophenyl)propionic acid

-

Anhydrous tetrahydrofuran (THF)

-

Borane-tetrahydrofuran complex (1.0 M in THF)

-

Water

-

Ether

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-(2-bromophenyl)propionic acid (1.0 g, 4.4 mmol) in anhydrous tetrahydrofuran (5.0 mL) at 0 °C, slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (7.0 mL, 7.0 mmol) over a period of at least 15 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Carefully quench the reaction by the dropwise addition of water (1 mL).

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting residue in ether (20 mL).

-

Wash the organic layer sequentially with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2-bromophenyl)propan-1-ol as a colorless oil. The product is often of sufficient purity to be used in subsequent steps without further purification.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of 3-(2-Bromophenyl)propan-1-ol.

Applications in Drug Development and Organic Synthesis

3-(2-Bromophenyl)propan-1-ol is a key intermediate in the synthesis of various organic molecules, including those with potential biological activity.[1] The presence of both a reactive bromine atom and a versatile alcohol functional group allows for a wide range of chemical transformations.

Precursor for Bioactive Molecules

While specific, publicly documented examples of its direct use in the synthesis of marketed drugs are scarce, its structural motif is present in various compounds investigated in medicinal chemistry. It is considered an important intermediate for synthesizing a range of pharmaceutical chemicals, including antibiotics, anti-cancer drugs, and anesthetics.[3]

Key Reactions

The utility of 3-(2-Bromophenyl)propan-1-ol in synthesis stems from the reactivity of its two functional groups:

-

Suzuki-Miyaura Coupling: The aryl bromide moiety can readily participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. This is a powerful method for constructing biaryl structures, which are common in drug molecules.

-

Etherification: The primary alcohol can be converted into an ether through Williamson ether synthesis or other etherification methods, allowing for the introduction of various alkyl or aryl groups.

-

Esterification: The alcohol can be esterified to introduce ester functionalities.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, providing further synthetic handles.

-

Conversion to Alkyl Halide: The hydroxyl group can be converted to a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions.

Diagram of Potential Synthetic Transformations:

Caption: Potential synthetic transformations of 3-(2-Bromophenyl)propan-1-ol.

Safety and Handling

Appropriate safety precautions should be taken when handling 3-(2-Bromophenyl)propan-1-ol. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information. General safety measures include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

3-(2-Bromophenyl)propan-1-ol is a valuable and versatile intermediate in organic synthesis with significant potential in the development of new pharmaceuticals and other bioactive compounds. Its straightforward synthesis and the presence of two key reactive functional groups make it an attractive starting material for a wide range of chemical transformations. This guide has provided a summary of its key properties, synthesis, and potential applications to aid researchers and scientists in their work.

References

Spectroscopic and Synthetic Profile of 3-(2-Bromophenyl)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the synthesis and predicted spectroscopic properties of 3-(2-Bromophenyl)propan-1-ol, a halogenated aromatic alcohol with potential applications in organic synthesis and medicinal chemistry. While a reproducible synthetic protocol is available, a complete set of experimentally determined spectroscopic data is not publicly accessible at the time of this publication. This guide addresses this gap by presenting a detailed experimental protocol for its synthesis and offering a comprehensive prediction of its ¹H NMR, ¹³C NMR, IR, and mass spectrometry data based on established principles and spectral data of analogous compounds. This information is intended to serve as a valuable resource for researchers utilizing this compound in their work.

Introduction

3-(2-Bromophenyl)propan-1-ol is a versatile chemical intermediate. The presence of a primary alcohol offers a site for various functional group transformations, such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, or etherification. The bromo-substituted phenyl group allows for participation in a wide range of coupling reactions, including Suzuki, Heck, and Sonogashira reactions, enabling the construction of more complex molecular architectures. These characteristics make it a valuable building block in the synthesis of novel organic molecules, including potential pharmaceutical candidates and functional materials.

Synthesis of 3-(2-Bromophenyl)propan-1-ol

A general and effective method for the synthesis of 3-(2-Bromophenyl)propan-1-ol involves the reduction of 3-(2-bromophenyl)propanoic acid.

Experimental Protocol: Reduction of 3-(2-bromophenyl)propanoic acid

Materials:

-

3-(2-bromophenyl)propanoic acid

-

Borane-tetrahydrofuran complex (1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Diethyl ether

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure: [1]

-

To a solution of 3-(2-bromophenyl)propanoic acid (1.0 g, 4.4 mmol) in anhydrous tetrahydrofuran (5.0 mL) at 0 °C, slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (7.0 mL, 7.0 mmol) over a period of at least 15 minutes.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.

-

Upon completion of the reaction, carefully quench the excess borane by the dropwise addition of water (1 mL).

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting residue in diethyl ether (20 mL).

-

Wash the organic layer sequentially with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2-bromophenyl)propan-1-ol. The product is reported as a colorless oil and may be used in subsequent steps without further purification.[1]

Spectroscopic Data

As of the date of this guide, a complete, experimentally verified set of spectroscopic data for 3-(2-Bromophenyl)propan-1-ol is not available in the public domain. The following tables present predicted spectroscopic data based on the chemical structure and analysis of similar compounds. These predictions are intended to aid in the characterization of this molecule.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.55 | d | 1H | Ar-H |

| ~ 7.25 | t | 1H | Ar-H |

| ~ 7.10 | t | 1H | Ar-H |

| ~ 7.05 | d | 1H | Ar-H |

| ~ 3.70 | t | 2H | -CH₂-OH |

| ~ 2.85 | t | 2H | Ar-CH₂- |

| ~ 1.95 | p | 2H | -CH₂-CH₂-CH₂- |

| ~ 1.50 | s (broad) | 1H | -OH |

Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~ 140 | Ar-C (C-Br) |

| ~ 132 | Ar-CH |

| ~ 130 | Ar-C |

| ~ 128 | Ar-CH |

| ~ 127 | Ar-CH |

| ~ 124 | Ar-CH |

| ~ 62 | -CH₂-OH |

| ~ 34 | Ar-CH₂- |

| ~ 31 | -CH₂-CH₂-CH₂- |

Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 | Strong, Broad | O-H stretch (alcohol) |

| ~ 3060 | Medium | C-H stretch (aromatic) |

| ~ 2940, 2870 | Medium | C-H stretch (aliphatic) |

| ~ 1580, 1470, 1440 | Medium to Strong | C=C stretch (aromatic) |

| ~ 1050 | Strong | C-O stretch (primary alcohol) |

| ~ 750 | Strong | C-Br stretch / Ar-H bend |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 214/216 | Moderate | [M]⁺ (Molecular ion, bromine isotope pattern) |

| 183/185 | High | [M - CH₂OH]⁺ |

| 171/173 | Moderate | [M - C₂H₄OH]⁺ |

| 134 | Moderate | [M - Br]⁺ |

| 104 | High | [C₈H₈]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic analysis of 3-(2-Bromophenyl)propan-1-ol.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

An In-Depth Technical Guide to 3-(2-Bromo-phenyl)-propan-1-ol

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(2-Bromo-phenyl)-propan-1-ol, tailored for researchers, scientists, and professionals in drug development. This document includes key quantitative data, experimental protocols, and a logical diagram of the compound's identification.

Compound Identification and Properties

This compound is an organic compound that features a benzene ring substituted with a bromine atom and a propanol group.[1] Its chemical structure is foundational to its utility in organic synthesis, particularly as a building block for more complex molecules.[1]

Quantitative Data Summary

The fundamental properties of this compound are summarized in the table below. This data is critical for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value |

| Molecular Formula | C₉H₁₁BrO[2][3][4][5] |

| Molecular Weight | 215.09 g/mol [3][5][6] |

| Alternate Molecular Weight | 215.087 g/mol [4] |

| CAS Number | 52221-92-8[3][5] |

| Appearance | Colorless oil or liquid[1][3] |

| Density | 1.4±0.1 g/cm³[4] |

| Boiling Point | 295.0±15.0 °C at 760 mmHg[4] |

Logical Relationship Diagram

The following diagram illustrates the core identification parameters of the compound.

Experimental Protocols

A general synthetic procedure for 3-(2-bromophenyl)propan-1-ol involves the reduction of 3-(2-bromophenyl)propionic acid.[3]

Synthesis of 3-(2-bromophenyl)propan-1-ol from 3-(2-bromophenyl)propionic acid [3]

-

Reaction Setup : Dissolve 3-(2-bromophenyl)propionic acid (1.0 g, 4.4 mmol) in anhydrous tetrahydrofuran (5.0 mL).[3]

-

Addition of Reducing Agent : Cool the solution to 0 °C. Slowly add a 1.0 M solution of borane-tetrahydrofuran complex in tetrahydrofuran (7.0 mL, 7.0 mmol) over a period of at least 15 minutes.[3]

-

Reaction Progression : Stir the reaction mixture at 0 °C for 1 hour.[3]

-

Quenching : Carefully add water (1 mL) to quench the residual borane.[3]

-

Solvent Removal : Remove the solvent under reduced pressure.[3]

-

Workup : Dissolve the resulting residue in ether (20 mL). Wash the organic layer sequentially with water (20 mL) and brine (20 mL).[3]

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.[3]

-

Product : The final product, 3-(2-bromophenyl)propan-1-ol, is obtained as a colorless oil (938 mg, quantitative yield) and can often be used in subsequent reactions without further purification.[3]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 52221-92-8 [chemicalbook.com]

- 4. 3-(2-Bromophenyl)-1-propanol | CAS#:52221-92-8 | Chemsrc [chemsrc.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 2-(3-Bromophenyl)propan-2-ol AldrichCPR 30951-66-7 [sigmaaldrich.com]

Synthesis of 3-(2-bromo-phenyl)-propan-1-ol from 3-(2-bromophenyl)propionic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(2-bromo-phenyl)-propan-1-ol from 3-(2-bromophenyl)propionic acid. This transformation is a key step in the synthesis of various pharmaceutical intermediates and other complex organic molecules. The guide details two primary reductive methodologies, employing borane-tetrahydrofuran complex and lithium aluminum hydride, respectively. It includes detailed experimental protocols, comparative data, and mechanistic diagrams to facilitate understanding and implementation in a laboratory setting.

Physicochemical Properties of Reactants and Products

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

| Property | 3-(2-bromophenyl)propionic acid | This compound |

| Molecular Formula | C₉H₉BrO₂ | C₉H₁₁BrO |

| Molecular Weight | 229.07 g/mol | 215.09 g/mol |

| CAS Number | 15115-58-9 | 52221-92-8 |

| Appearance | Solid | Colorless Oil |

| Melting Point | 98-102 °C | Not Applicable |

| Purity | 97% | min 95% |

Experimental Protocols

Two robust methods for the reduction of 3-(2-bromophenyl)propionic acid are presented below. Method A utilizes the borane-tetrahydrofuran complex, known for its selectivity, while Method B employs the powerful reducing agent, lithium aluminum hydride.

Method A: Reduction with Borane-Tetrahydrofuran Complex

This method is notable for its high yield and the mild reaction conditions.

Materials:

-

3-(2-bromophenyl)propionic acid

-

Anhydrous tetrahydrofuran (THF)

-

Borane-tetrahydrofuran complex (1.0 M solution in THF)

-

Water

-

Diethyl ether

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 3-(2-bromophenyl)propionic acid (1.0 g, 4.4 mmol) in anhydrous tetrahydrofuran (5.0 mL) at 0 °C, slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (7.0 mL, 7.0 mmol) over a period of at least 15 minutes.

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.

-

Upon completion of the reaction, quench the excess borane by the careful addition of water (1 mL).

-

Remove the solvent under reduced pressure.

-

Dissolve the resulting residue in diethyl ether (20 mL).

-

Wash the organic layer sequentially with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Expected Yield:

-

Quantitative (938 mg). The product is often of sufficient purity to be used in subsequent steps without further purification.[1]

Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from general procedures for the reduction of aromatic carboxylic acids with the potent reducing agent, lithium aluminum hydride.

Materials:

-

3-(2-bromophenyl)propionic acid

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Lithium aluminum hydride (LiAlH₄)

-

Ethyl acetate

-

10% Sulfuric acid

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (a slight molar excess) in anhydrous diethyl ether or THF.

-

Dissolve 3-(2-bromophenyl)propionic acid in anhydrous diethyl ether or THF and add it dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring at room temperature for an additional 1-2 hours or until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water.

-

Acidify the mixture with 10% sulfuric acid to dissolve the aluminum salts.

-

Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Reaction Mechanisms and Workflows

To visually represent the chemical transformation and experimental processes, the following diagrams are provided.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromophenyl Propanol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of the five constitutional isomers of 2-bromophenyl propanol. The information contained herein is intended to be a valuable resource for researchers and professionals involved in chemical synthesis, drug discovery, and materials science, where a thorough understanding of the physical characteristics of these compounds is crucial.

The isomers covered in this guide are:

-

1-(2-bromophenyl)propan-1-ol

-

2-(2-bromophenyl)propan-1-ol

-

3-(2-bromophenyl)propan-1-ol

-

1-(2-bromophenyl)propan-2-ol

-

2-(2-bromophenyl)propan-2-ol

This document summarizes available experimental and predicted data for key physical properties, outlines detailed experimental protocols for both the synthesis of these isomers and the determination of their physical characteristics, and provides a visual representation of their structural relationships.

Isomeric Relationship of 2-Bromophenyl Propanols

The five constitutional isomers of 2-bromophenyl propanol all share the same molecular formula, C₉H₁₁BrO, but differ in the connectivity of their atoms. The position of the bromine atom on the phenyl ring is fixed at the ortho (2-) position, while the propanol chain and the hydroxyl group vary in their attachment to the ring and along the chain. The following diagram illustrates the structural relationship between these isomers.

Physical Properties

The physical properties of the 2-bromophenyl propanol isomers are summarized in the table below. It is important to note that while some experimental data is available, particularly for 2-(2-bromophenyl)propan-2-ol, much of the data for the other isomers is predicted and should be used as an estimate.

| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) | Refractive Index | Solubility |

| 1-(2-bromophenyl)propan-1-ol | C₉H₁₁BrO | 215.09 | Not Available | Predicted: 276.9 ± 15.0 at 760 mmHg | Predicted: 1.407 ± 0.06 | Not Available | Low in water; soluble in organic solvents. |

| 2-(2-bromophenyl)propan-1-ol | C₉H₁₁BrO | 215.09 | Not Available | Not Available | Not Available | Not Available | Low in water; soluble in organic solvents. |

| 3-(2-bromophenyl)propan-1-ol | C₉H₁₁BrO | 215.09 | Not Available | 295.0 ± 15.0 at 760 mmHg[1] | 1.4 ± 0.1[1] | 1.565 | Low in water; soluble in organic solvents. |

| 1-(2-bromophenyl)propan-2-ol | C₉H₁₁BrO | 215.09 | Not Available | Predicted: 276.9 ± 15.0 at 760 mmHg | Predicted: 1.407 ± 0.06 | Not Available | Low in water; soluble in organic solvents. |

| 2-(2-bromophenyl)propan-2-ol | C₉H₁₁BrO | 215.09 | 30-34[2] | 128-130[2], 99-100 at 5 mmHg[3] | 1.1576 at 20°C[3] | 1.5420 at 20°C[3] | Low in water; soluble in organic solvents like alcohols and ethers.[2] |

Experimental Protocols

Synthesis of 2-Bromophenyl Propanol Isomers

The synthesis of these isomers can be achieved through various established organic chemistry reactions. Below are representative protocols for the synthesis of each class of isomer.

1. Synthesis of 1-(2-bromophenyl)propan-1-ol (Secondary Alcohol) via Grignard Reaction [4]

-

Reaction: 2-bromobenzaldehyde is reacted with ethylmagnesium bromide.

-

Procedure:

-

To a solution of 2-bromobenzaldehyde in anhydrous diethyl ether, slowly add a solution of ethylmagnesium bromide in diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel.

-

2. Synthesis of 2-(2-bromophenyl)propan-2-ol (Tertiary Alcohol) via Grignard Reaction [3]

-

Reaction: Methyl 2-bromobenzoate is reacted with methylmagnesium bromide.

-

Procedure:

-

To a solution of methyl 2-bromobenzoate in anhydrous tetrahydrofuran (THF), add an excess of methylmagnesium bromide solution in THF dropwise at 0 °C under an inert atmosphere.

-

After the addition, the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The resulting crude alcohol is purified by column chromatography or distillation under reduced pressure.

-

3. Synthesis of 3-(2-bromophenyl)propan-1-ol (Primary Alcohol) via Reduction

-

Reaction: Reduction of 3-(2-bromophenyl)propanoic acid.

-

Procedure:

-

To a solution of 3-(2-bromophenyl)propanoic acid in anhydrous THF, add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) portion-wise at 0 °C under an inert atmosphere.

-

After the addition, the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

-

The reaction is then carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water.

-

The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or chromatography.

-

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of the synthesized isomers.

1. Boiling Point Determination [5][6]

-

Method: Capillary method using a Thiele tube or a melting point apparatus equipped for boiling point determination.

-

Procedure:

-

A small amount of the liquid is placed in a small test tube or a fusion tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The assembly is attached to a thermometer and heated in a controlled manner in a Thiele tube containing mineral oil or in a melting point apparatus.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

-

2. Density Determination

-

Method: Gravimetric method using a pycnometer or a graduated cylinder and a balance.

-

Procedure:

-

The mass of a clean, dry pycnometer (or a small graduated cylinder) is accurately measured.

-

The container is filled with the liquid isomer, and the mass is measured again.

-

The volume of the liquid is determined by the calibrated volume of the pycnometer or by reading the graduated cylinder.

-

The density is calculated by dividing the mass of the liquid by its volume.

-

3. Refractive Index Measurement [7]

-

Method: Using an Abbe refractometer.

-

Procedure:

-

The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the prism.

-

The prism is closed, and the light source is adjusted.

-

The eyepiece is used to view the borderline between the light and dark fields.

-

The controls are adjusted to bring the borderline into sharp focus and exactly on the crosshairs.

-

The refractive index is read from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

-

4. Solubility Determination [8][9]

-

Procedure:

-

Approximately 0.1 mL of the liquid isomer is added to 3 mL of a solvent (e.g., water, diethyl ether, ethanol) in a test tube.

-

The mixture is shaken vigorously for about one minute.

-

The mixture is observed to determine if the compound has dissolved completely (miscible), partially dissolved, or is insoluble (immiscible, forming a separate layer).

-

The solubility in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) aqueous solutions can also be tested to understand the compound's acidic or basic properties.

-

Disclaimer

The information provided in this technical guide is for informational purposes only and should be used as a reference. While efforts have been made to ensure the accuracy of the data, much of it is based on predictions and may not reflect experimentally determined values. All laboratory work should be conducted with appropriate safety precautions and by qualified personnel.

References

- 1. 2-(2-Bromophenyl)-2-propanol synthesis - chemicalbook [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. 2-(2-Bromophenyl)-2-propanol | 7073-69-0 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. davjalandhar.com [davjalandhar.com]

- 8. chem.ws [chem.ws]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

In-Depth Structural Analysis of 3-(2-Bromo-phenyl)-propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive structural analysis of 3-(2-Bromo-phenyl)-propan-1-ol, a halogenated aromatic alcohol with potential applications in organic synthesis and drug discovery. Due to the limited availability of published experimental spectroscopic data for this specific compound, this guide leverages predictive models and data from analogous structures to offer a detailed characterization. It also outlines the standard experimental protocols for the synthesis and analysis of this compound, providing a foundational resource for researchers.

Physicochemical Properties

Basic physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₁BrO |

| Molecular Weight | 215.09 g/mol |

| CAS Number | 52221-92-8 |

| Appearance | Colorless Liquid (Predicted) |

| Boiling Point | 295.0 ± 15.0 °C at 760 mmHg (Predicted) |

| Density | 1.4 ± 0.1 g/cm³ (Predicted) |

Synthesis Protocol

A common and effective method for the synthesis of this compound is the reduction of 3-(2-bromophenyl)propionic acid.

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-bromophenyl)propionic acid in anhydrous tetrahydrofuran (THF).

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for one hour, then let it warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture back to 0 °C and slowly add water to quench the excess borane.

-

Extraction: Add diethyl ether and water to the mixture. Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel.

Spectroscopic Analysis

The following sections detail the predicted spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.55 | dd | 1H | Ar-H (ortho to Br) |

| 7.29 | td | 1H | Ar-H (para to Br) |

| 7.12 | td | 1H | Ar-H (ortho to propyl) |

| 7.08 | dd | 1H | Ar-H (meta to Br) |

| 3.73 | t | 2H | -CH₂-OH |

| 2.88 | t | 2H | Ar-CH₂- |

| 1.95 | p | 2H | -CH₂-CH₂-CH₂- |

| 1.58 | s | 1H | -OH |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 140.1 | Ar-C (C-Br) |

| 132.8 | Ar-CH |

| 130.5 | Ar-CH |

| 127.6 | Ar-CH |

| 127.5 | Ar-C (C-propyl) |

| 124.5 | Ar-CH |

| 62.1 | -CH₂-OH |

| 33.8 | Ar-CH₂- |

| 31.2 | -CH₂-CH₂-CH₂- |

Infrared (IR) Spectroscopy

The predicted IR spectrum of this compound would exhibit the following characteristic absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 (broad) | Strong | O-H stretch (alcohol) |

| 3060-3010 | Medium | C-H stretch (aromatic) |

| 2940-2870 | Medium | C-H stretch (aliphatic) |

| 1580, 1470, 1440 | Medium-Weak | C=C stretch (aromatic ring) |

| 1050 | Strong | C-O stretch (primary alcohol) |

| 750 | Strong | C-H bend (ortho-disubstituted aromatic) |

| 650 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is predicted to show the following key fragments. The presence of bromine will result in characteristic M and M+2 isotope peaks with approximately equal intensity for all bromine-containing fragments.

| m/z | Predicted Fragment Ion |

| 214/216 | [M]⁺ (Molecular ion) |

| 196/198 | [M - H₂O]⁺ |

| 135 | [M - Br]⁺ |

| 117 | [C₉H₉]⁺ (from loss of Br and H₂O) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols for Structural Analysis

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a 45° pulse width, a relaxation delay of 2 seconds, and 1024-2048 scans are typically used with proton decoupling.

FT-IR Spectroscopy

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Data Acquisition: Record the spectrum using a Fourier-transform infrared (FT-IR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates should be recorded first and subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system. For GC-MS, electron ionization (EI) at 70 eV is a common method for fragmentation analysis.

An In-depth Technical Guide to 3-(2-Bromo-phenyl)-propan-1-OL for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry, 3-(2-Bromo-phenyl)-propan-1-OL is a versatile precursor for the synthesis of a wide range of pharmaceutical compounds. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and potential applications in drug discovery, with a focus on its role in the development of novel therapeutics.

Commercial Availability and Physicochemical Properties

This compound is readily available from various chemical suppliers. The typical purity of the commercially available compound ranges from 95% to over 98%. It is generally supplied as a liquid.

For researchers and drug development professionals, understanding the key physicochemical properties of this compound is crucial for its effective use in synthesis and formulation. The table below summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| CAS Number | 52221-92-8 | [1] |

| Molecular Formula | C₉H₁₁BrO | [1] |

| Molecular Weight | 215.09 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 295.0 ± 15.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 132.2 ± 20.4 °C | [1] |

| LogP | 2.65 | [1] |

| Purity | ≥95% - 98% | [3] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the reduction of its corresponding carboxylic acid precursor, 3-(2-bromophenyl)propionic acid.[3]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-(2-bromophenyl)propionic acid

-

Borane-tetrahydrofuran complex (1.0 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Ether

-

Brine

-

Anhydrous sodium sulfate

Procedure: [3]

-

In a flask under an inert atmosphere, dissolve 3-(2-bromophenyl)propionic acid (1.0 g, 4.4 mmol) in anhydrous tetrahydrofuran (5.0 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a 1.0 M solution of borane-tetrahydrofuran complex in THF (7.0 mL, 7.0 mmol) to the cooled solution over a period of at least 15 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Carefully quench the reaction by the dropwise addition of water (1 mL).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ether (20 mL).

-

Wash the organic layer sequentially with water (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-(2-bromophenyl)propan-1-ol as a colorless oil. The product is often of sufficient purity to be used in subsequent steps without further purification.[3]

Synthesis Workflow

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene groups of the propyl chain, and the hydroxyl proton. The aromatic protons will appear in the downfield region (typically δ 7.0-7.6 ppm), with splitting patterns indicative of the ortho-disubstituted benzene ring. The methylene group adjacent to the hydroxyl group (-CH₂OH) would appear around δ 3.6 ppm as a triplet, while the other methylene group (-CH₂-) would be a multiplet around δ 1.9 ppm. The methylene group attached to the aromatic ring (-ArCH₂-) is expected around δ 2.8 ppm as a triplet. The hydroxyl proton will appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbon atoms of the benzene ring will appear in the aromatic region (δ 120-140 ppm). The carbon bearing the bromine atom will be in a characteristic range. The three aliphatic carbons will appear in the upfield region, with the carbon attached to the hydroxyl group being the most downfield of the three.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A broad O-H stretching band is expected in the region of 3200-3600 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule will be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-O stretching vibration will appear in the fingerprint region, typically around 1050-1150 cm⁻¹. Aromatic C=C stretching vibrations will be seen in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum, typically obtained using electron ionization (EI), will show the molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (215 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns would involve the loss of water, the propyl chain, or the bromine atom.

Applications in Drug Development

This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its bifunctional nature, possessing both a reactive bromo-aryl group and a primary alcohol, allows for diverse chemical modifications.

Precursor for Kinase Inhibitors and Anticancer Agents

The bromophenyl moiety is a common feature in many kinase inhibitors and other anticancer agents. The bromine atom can participate in halogen bonding with the target protein or serve as a handle for further functionalization through cross-coupling reactions. The propanol side chain can be modified to introduce other functionalities that can interact with the target or improve the pharmacokinetic properties of the molecule. While specific drugs directly synthesized from this compound are not extensively documented, its structural motifs are present in various developmental and approved drugs. For instance, derivatives of brominated phenyl compounds are being investigated for their potential to inhibit various kinases involved in cancer progression.[4][5][6]

Role in PROTAC Development

More recently, this compound and its isomers have been identified as useful linkers in the development of Proteolysis Targeting Chimeras (PROTACs).[7][8][9][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[11] The linker component of a PROTAC is crucial for orienting the two binding moieties optimally for the formation of a stable ternary complex. The length and flexibility of the propanol chain, combined with the reactive handle of the bromo-phenyl group, make this molecule an attractive building block for constructing PROTAC libraries.

Representative Signaling Pathway for Potential Derivatives

Derivatives of this compound, particularly those designed as kinase inhibitors, could potentially target signaling pathways implicated in cancer cell proliferation and survival. A representative pathway that is often targeted in cancer therapy is the MAP kinase (MAPK) pathway.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in drug discovery and development. Its chemical properties make it an ideal starting material for the synthesis of a variety of bioactive molecules, including kinase inhibitors and PROTACs. This guide provides researchers and drug development professionals with the essential technical information required to effectively utilize this compound in their research endeavors. Further exploration of its synthetic utility is likely to lead to the discovery of novel therapeutic agents.

References

- 1. 3-(2-Bromophenyl)-1-propanol | CAS#:52221-92-8 | Chemsrc [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 52221-92-8 [chemicalbook.com]

- 4. Design and synthesis of rho kinase inhibitors (III) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. soci.org [soci.org]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

Purity standards for 3-(2-Bromo-phenyl)-propan-1-OL

Analyzing Impurities' Profiles

My initial steps involve pinpointing existing purity benchmarks and typical impurity breakdowns for 3-(2-Bromo-phenyl)-propan-1-OL. I'm focusing on reliable sources like pharmacopeias, regulatory standards, and established chemical databases. The goal is to establish a comprehensive foundation for further investigation into this compound.

Expanding Analytical Approaches

I'm now delving into common analytical techniques used to assess the purity of this compound. I'm focusing on HPLC, GC, NMR, and mass spectrometry, gathering typical experimental parameters. Simultaneously, I'm examining its synthesis routes to anticipate potential process-related impurities. I've begun identifying acceptable impurity limits. Ultimately, this will be structured into a technical guide with visual aids.

Evaluating Purity Concerns

I've begun to evaluate the purity of this compound. Preliminary searches yielded some basic information, including its CAS number (52221-92-8) and molecular formula (C9H11BrO). However, the data's a little sparse, and I'll need to dig deeper for a more comprehensive understanding of potential impurities and their impact. More work to be done.

Gathering Impurity Data

The initial overview of purity concerns for this compound is gaining traction. I've uncovered its CAS number, formula, molecular weight, and appearance. Suppliers' purity levels (97-99%) suggest commercial availability, but I'm after a real standard. Synthesis information reveals potential impurities from the borane reaction and related compounds. I've also identified useful analytical techniques like GC-MS and HPLC to help detect them.

Deepening Impurity Profile

I'm now diving deeper into the impurity landscape of this compound. While I have the CAS, formula, and some supplier purities, it's clear I need a formal standard. I've noted synthesis information hinting at borane residues and related acids/aldehydes as likely impurities. The mention of GC-MS, NMR, and HPLC for a similar compound sparks ideas for my analytical section. My aim now is to build a detailed picture of the compound's impurity profile.

Expanding Search Strategies

My initial data on this compound is incomplete, particularly lacking in formal purity standards and detailed experimental protocols. I've noted the gaps: no official standards, no specific impurity profiles, and no detailed analytical methods. I now plan to focus on closely related analogues to infer information and refine my search to address these shortcomings. My plan is in motion.

Pinpointing Analytical Methods

I've got more clarity on analytical methods. My searches are now yielding specific information on potential impurities. Although much of the data pertains to similar compounds, it's still proving insightful. The data's getting more targeted, and I'm inching closer to the answers I need.

Unveiling Impurity Profiles

I'm now getting into the meat of it. The latest search results have unveiled crucial details about potential impurities and suitable analytical methods. I've uncovered specific protocols using GC-MS, HPLC, and NMR. These include column selections, mobile phases, and temperature programs. Although the quantitative data isn't specific to my compound, I now have a solid framework for my experimental protocols.

Gathering Impurity Insights

This search round yielded impressive insights. Now, I have identified potential impurities and learned of methods for analysis. The sources have described typical impurities like unreacted starting materials, over-brominated products, and residual solvents. Several detailed protocols for similar brominated propanols have been found, including suggested columns, mobile phases, and temperature programs. Although no official standards were uncovered, I can create representative tables with typical purity ranges. Still, specific impurity profiles for the target compound and quantitative data are lacking.

Developing Targeted Strategies

I've made considerable progress on analytical methods and potential impurities for the target compound, now. My approach has been refined by these second round searches. I've uncovered detailed analytical procedures using GC-MS, HPLC, and NMR. These include column selections, mobile phases, and temperature programs. Although lacking direct data, the findings, including purity ranges, are a solid foundation.

Compiling a Comprehensive Guide

Now, I'm ready to synthesize a full draft. My strategy focuses on leveraging data for related compounds, given the absence of direct data for my target. I'll construct analytical method protocols, prepare representative tables, and include a disclaimer for clarity. Generating content is now my primary focus.

Solubility Profile of 3-(2-Bromo-phenyl)-propan-1-ol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(2-Bromo-phenyl)-propan-1-ol. Due to the limited availability of specific quantitative solubility data in public databases, this document focuses on providing a robust estimation of its solubility based on its chemical structure and the known behavior of similar molecules. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility data.

Estimated Solubility Profile

This compound is a molecule containing a substituted aromatic ring and a primary alcohol functional group. This structure imparts both lipophilic (bromophenyl group) and hydrophilic (hydroxyl group) characteristics, suggesting it will be soluble in a range of organic solvents. Its solubility will be governed by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.

Based on its structure, the following solubility profile is anticipated:

-

High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and dichloromethane, as well as in polar protic solvents like lower-chain alcohols (methanol, ethanol). These solvents can effectively solvate both the polar hydroxyl group and the phenyl ring.

-

Moderate Solubility: Expected in less polar aromatic solvents like toluene, where the phenyl ring can interact favorably.

-

Low to Negligible Solubility: Expected in non-polar aliphatic solvents such as hexane. The polarity of the hydroxyl group will hinder its dissolution in highly non-polar environments. Aryl halides are generally soluble in organic compounds but insoluble in water.[1][2]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| Methanol | 25 | Isothermal Shake-Flask | ||

| Ethanol | 25 | Isothermal Shake-Flask | ||

| Acetone | 25 | Isothermal Shake-Flask | ||

| Ethyl Acetate | 25 | Isothermal Shake-Flask | ||

| Dichloromethane | 25 | Isothermal Shake-Flask | ||

| Chloroform | 25 | Isothermal Shake-Flask | ||

| Toluene | 25 | Isothermal Shake-Flask | ||

| Hexane | 25 | Isothermal Shake-Flask |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in organic solvents using the widely accepted isothermal shake-flask method.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials. The exact amount should be recorded and should be sufficient to ensure that a solid phase remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period, typically 24-72 hours, to ensure that the dissolution equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter into a clean vial to remove any suspended microparticles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the determined concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

References

Stability and Storage of 3-(2-Bromo-phenyl)-propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the recommended storage conditions and a systematic approach to evaluating the stability of 3-(2-Bromo-phenyl)-propan-1-ol (CAS No. 52221-92-8). Due to the limited availability of specific stability data for this compound, this document outlines best-practice methodologies derived from international guidelines and data for structurally similar aromatic alcohols and halogenated organic compounds. The protocols herein are intended to enable researchers to ensure the quality, integrity, and shelf-life of this compound for research and development purposes.

Introduction

This compound is an aromatic alcohol and a halogenated organic compound. Its chemical structure, featuring a primary alcohol and a bromo-substituted phenyl group, suggests potential susceptibility to degradation through oxidation, photolysis, and extreme temperatures. Understanding the stability profile of this intermediate is critical for its proper handling, storage, and use in synthetic chemistry and drug development to ensure the reliability and reproducibility of experimental results. This guide presents a framework for assessing its stability based on the International Council for Harmonisation (ICH) guidelines.

Recommended Storage and Handling

To maintain the chemical integrity of this compound, adherence to proper storage and handling protocols is critical. The following conditions are recommended based on general guidelines for similar chemical entities.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential thermal degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) in a tightly sealed container. | To prevent oxidation of the primary alcohol functionality. |

| Light | Protect from light by using an amber or opaque container. | To prevent potential photodegradation. |

| Incompatibilities | Avoid strong oxidizing agents, strong acids, and strong bases. | The primary alcohol is susceptible to oxidation.[1] |

| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood. Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. | To prevent inhalation and skin contact. |

Experimental Protocols for Stability Assessment

The following sections detail the experimental protocols for conducting comprehensive stability studies on this compound. These protocols are adapted from the ICH guidelines Q1A(R2) for stability testing and Q1B for photostability testing.[2][3][4]

Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.[3] This is crucial for developing stability-indicating analytical methods.

Methodology: Expose solutions of this compound to the stress conditions outlined in Table 2. A control sample, protected from the stress condition, should be analyzed concurrently.

Table 2: Conditions for Forced Degradation Studies

| Stress Condition | Proposed Protocol |

| Acid Hydrolysis | 1 M HCl at 60°C for 48 hours. |

| Base Hydrolysis | 1 M NaOH at 60°C for 48 hours. |

| Oxidation | 6% H₂O₂ at room temperature for 48 hours. |

| Thermal Degradation | Store solid material at 105°C for 48 hours. |

| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2][5] A dark control should be run in parallel. |

Analysis: Analyze the stressed samples at appropriate time points using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with a Mass Spectrometry (MS) detector to identify and quantify the parent compound and any degradation products.[6][7][8]

Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are designed to predict the shelf life of the compound under recommended and elevated storage conditions.[9][10]

Methodology:

-

Sample Preparation: Package samples of this compound in inert containers (e.g., amber glass vials with PTFE-lined caps).

-

Storage Conditions: Store the samples under the conditions specified in Table 3.

-

Testing Frequency: Pull samples at the time points indicated in Table 3 for analysis.

Table 3: Long-Term and Accelerated Stability Study Design

| Study Type | Storage Condition (Temperature / Relative Humidity) | Testing Frequency (Months) |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 0, 3, 6, 9, 12, 18, 24 |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 0, 3, 6 |

Analysis: At each time point, analyze the samples for appearance, assay (purity), and degradation products using a validated stability-indicating HPLC method.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the stability testing protocols.

References

- 1. 3-(2-Bromophenyl)-1-propanol | CAS#:52221-92-8 | Chemsrc [chemsrc.com]

- 2. ema.europa.eu [ema.europa.eu]

- 3. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Photostability (ICH Q1B) – Pharma Stability [pharmastability.com]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biopharminternational.com [biopharminternational.com]

- 10. humiditycontrol.com [humiditycontrol.com]

Methodological & Application

Application Notes and Protocols: 3-(2-Bromo-phenyl)-propan-1-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-Bromo-phenyl)-propan-1-ol is a versatile bifunctional building block in organic synthesis. Its structure, featuring a nucleophilic primary alcohol and a synthetically adaptable aryl bromide, makes it a valuable precursor for a variety of molecular scaffolds. The strategic positioning of the bromo and hydroxypropyl functionalities on the phenyl ring allows for both intramolecular and intermolecular transformations, providing access to a diverse range of heterocyclic and substituted aromatic compounds. This document outlines key applications of this compound, with a focus on detailed experimental protocols and data for its use in constructing valuable molecular architectures. It is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Key Applications

The primary synthetic utility of this compound lies in its ability to undergo palladium-catalyzed reactions. The aryl bromide moiety is an excellent handle for various cross-coupling reactions, while the terminal alcohol can participate in cyclization or be modified for further functionalization.

1. Intramolecular Cyclization: Synthesis of Chromane

The most prominent application of this compound is its conversion to chromane, a core heterocyclic motif found in numerous bioactive natural products and pharmaceuticals. This transformation is typically achieved through an intramolecular Heck reaction or a related palladium-catalyzed C-O bond formation.

2. Intermolecular Cross-Coupling Reactions

The aryl bromide can readily participate in a variety of palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions allow for the introduction of diverse substituents onto the aromatic ring. Key examples include:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds or introduce alkyl/alkenyl groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl alkynes.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.

Data Presentation

The following tables summarize representative quantitative data for the key applications of this compound and analogous substrates.

Table 1: Intramolecular Heck Reaction for Chromane Synthesis (Representative Conditions)

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | Pd(OAc)₂ (2) | rac-BINAP (3) | Cs₂CO₃ (1.2) | 1,4-Dioxane | 110 | 22 | 70-80 | Analogous to[2] |

| 2 | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ (2) | DMF | 100 | 12 | 65-75 | General Conditions[3] |

| 3 | Pd(PPh₃)₄ (5) | - | Et₃N (2) | Acetonitrile | 80 | 24 | 60-70* | General Conditions[4] |

*Yields are estimated for the direct cyclization of this compound based on reported yields for similar substrates.

Table 2: Intermolecular Cross-Coupling Reactions of Aryl Bromides (General Conditions)

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | General Yield Range (%) |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | 70-95 |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | 75-98 |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP or XPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | 65-90 |

Experimental Protocols

Protocol 1: Synthesis of Chromane via Intramolecular Heck Reaction

This protocol is adapted from established procedures for intramolecular Heck reactions of similar substrates.[2]

Materials:

-

This compound

-

Palladium(II) acetate (Pd(OAc)₂)

-

rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP)

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous 1,4-dioxane

-

Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To an oven-dried Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add Pd(OAc)₂ (2 mol%), rac-BINAP (3 mol%), and Cs₂CO₃ (1.2 equivalents).

-

Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Under a positive pressure of argon, add a solution of this compound (1.0 equivalent) in anhydrous 1,4-dioxane via syringe.

-

Place the reaction mixture in a preheated oil bath at 110 °C and stir vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford pure chromane.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Water

-

Argon gas supply

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equivalent) and the arylboronic acid (1.2 equivalents) in toluene.

-

Add an aqueous solution of K₂CO₃ (2.0 equivalents).

-

De-gas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Add Pd(PPh₃)₄ (3-5 mol%) to the reaction mixture under an argon atmosphere.

-

Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution.

-

Purify the residue by flash column chromatography.

Visualizations

References

Application Notes and Protocols: 3-(2-Bromo-phenyl)-propan-1-ol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction